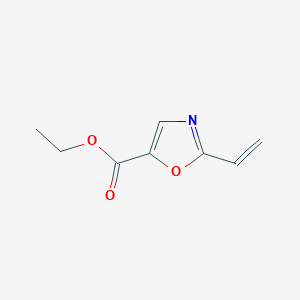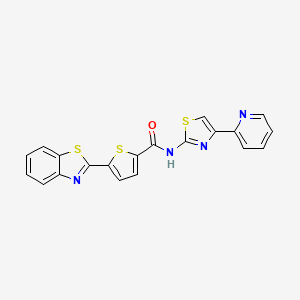
5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene carboxamide compounds involves cyclization processes, and intermediates like thioamides and chloroacetoacetates often play a crucial role. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a process that may offer insights into the synthesis of similar compounds. The yield of this process is above 60%, showcasing the efficiency of cyclization reactions in generating complex thiophene derivatives (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is often determined using spectroscopic methods such as IR, 1H NMR, and MS spectra. These techniques provide detailed information on the molecular architecture, including the arrangement of the benzothiazol, pyridinyl, and thiazolyl groups attached to the thiophene core. The structural elucidation of these compounds is critical for understanding their chemical behavior and potential interactions (Tang Li-jua, 2015).
Chemical Reactions and Properties
Thiophene carboxamide derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal in their synthesis. These reactions often involve the formation of complex heterocyclic structures, demonstrating the compound's reactivity and potential for forming diverse chemical entities. The specific chemical reactions and properties of these compounds are determined by their functional groups and molecular structure, which dictate their reactivity and interactions with other molecules (Tang Li-jua, 2015).
Applications De Recherche Scientifique
Synthesis and Heterocyclic Derivatives
Research on the compound 5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide focuses on its synthetic routes and potential applications in creating novel heterocyclic derivatives. For instance, the synthesis of various pyridine and pyrimidine rings incorporating benzothiazole moiety is a key area of study. These synthetic processes involve reactions with different compounds to produce derivatives with potential biological activities. Such research highlights the versatility of benzothiazole-based compounds in the design of new chemical entities with possible therapeutic applications (Mohamed, Abdulaziz, & Fadda, 2013).
Metal Ion Complexation
Another significant area of research is the study of metal ion complexation by derivatives of benzothiazole. Investigations into the solution properties of these compounds reveal their interactions with metals such as zinc(II), magnesium(II), and calcium(II). These studies are crucial for understanding the chemical behavior of these compounds in biological systems and may inform their use in medicinal chemistry and materials science. The specificity and topology of aromatic side chains in these compounds influence their complexation properties and aggregational behaviors in solution (Matczak-Jon et al., 2010).
Antitumor Potential
The compound and its derivatives have been explored for their antitumor potential. Synthesis of new derivatives through reactions with various compounds resulted in entities like 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-one among others. Some of these derivatives were found to exhibit superior antitumor activity compared to established drugs, highlighting the therapeutic potential of benzothiazole derivatives in oncology. Such findings open avenues for further research into the development of new antitumor agents based on this scaffold (Matiichuk et al., 2020).
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4OS3/c25-18(24-20-23-14(11-26-20)12-5-3-4-10-21-12)16-8-9-17(27-16)19-22-13-6-1-2-7-15(13)28-19/h1-11H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRHRFXDIJZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)

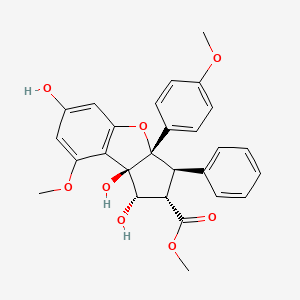
![N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2494708.png)
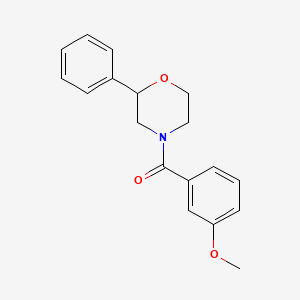
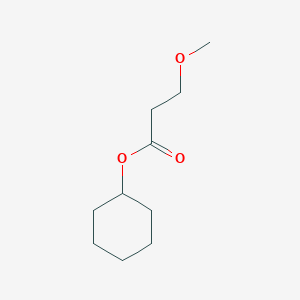
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2494711.png)
![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)


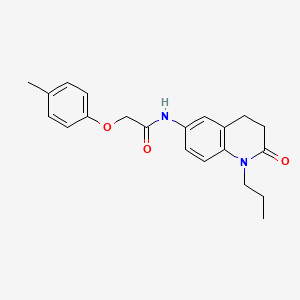
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)
![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)
